molecular formula C11H7F3O3 B8127019 4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester

4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester

Cat. No.: B8127019
M. Wt: 244.17 g/mol
InChI Key: OMFKTJGJFJUCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester is an organic compound with the chemical formula C11H7F3O3. It is characterized by the presence of an ethynyl group, a trifluoromethoxy group, and a benzoic acid methyl ester moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-trifluoromethoxy-benzoic acid.

    Sonogashira Coupling: The key step in the synthesis is the Sonogashira coupling reaction, where 4-bromo-2-trifluoromethoxy-benzoic acid is coupled with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.

    Deprotection: The resulting product is then subjected to deprotection to remove the trimethylsilyl group, yielding 4-Ethynyl-2-trifluoromethoxy-benzoic acid.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable acid catalyst to obtain the desired methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The benzoic acid methyl ester moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of reduced trifluoromethoxy derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. The benzoic acid methyl ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethynyl-benzoic acid methyl ester
  • 2-Trifluoromethoxy-benzoic acid methyl ester
  • 4-Bromo-2-trifluoromethoxy-benzoic acid methyl ester

Uniqueness

4-Ethynyl-2-trifluoromethoxy-benzoic acid methyl ester is unique due to the combination of the ethynyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. This combination allows for unique reactivity and interactions that are not observed in similar compounds.

Properties

IUPAC Name

methyl 4-ethynyl-2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3/c1-3-7-4-5-8(10(15)16-2)9(6-7)17-11(12,13)14/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFKTJGJFJUCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#C)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.